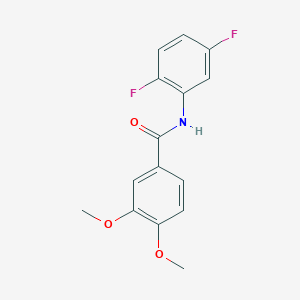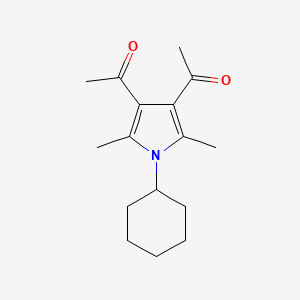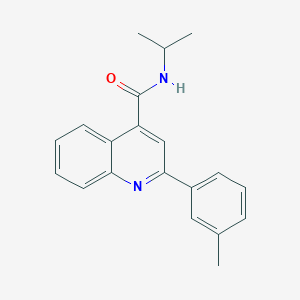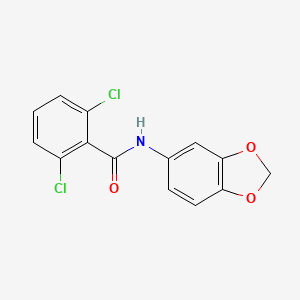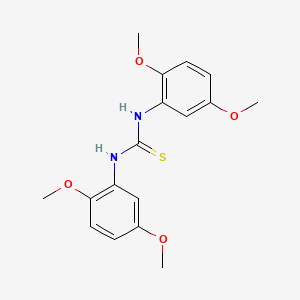
1,3-Bis(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2,5-dimethoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The compound’s structure consists of a thiourea core with two 2,5-dimethoxyphenyl groups attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,5-dimethoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyaniline with thiophosgene. This method, however, is hazardous due to the toxic properties of thiophosgene. An alternative and more environmentally friendly method involves the reaction of 2,5-dimethoxyaniline with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide, to form the corresponding isothiocyanate, which then reacts with another equivalent of 2,5-dimethoxyaniline to yield the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate solvents like acetic acid or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Bis(2,5-dimethoxyphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,5-dimethoxyphenyl)thiourea involves its interaction with various molecular targets and pathways. The compound’s thiourea moiety allows it to form strong hydrogen bonds and coordinate with metal ions, which can modulate enzyme activity and disrupt cellular processes. Additionally, its aromatic rings enable it to interact with biological membranes and proteins, contributing to its biological effects .
Comparison with Similar Compounds
1,3-Bis(2,5-dimethoxyphenyl)thiourea can be compared with other similar compounds, such as:
1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant activity.
1,1′-(Propane-1,3-diyl)bis(3-phenylthiourea): Studied for its nonlinear optical properties.
1,1′-(Butane-1,4-diyl)bis(3-phenylthiourea): Investigated for its thermal stability and catalytic applications.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
1,3-bis(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKKWSZJNRXNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
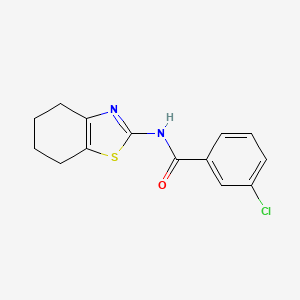
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
![(1E)-1-[amino-(4-methylanilino)methylidene]-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)guanidine](/img/structure/B5811728.png)
![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![Dimethyl 5-[(propanoylcarbamothioyl)amino]benzene-1,3-dicarboxylate](/img/structure/B5811736.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![METHYL 4-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B5811752.png)
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B5811755.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B5811765.png)
